![molecular formula C7H5ClO3S B2661596 3-(5-Chlorothiophen-2-yl)-2-oxopropanoic acid CAS No. 1156724-61-6](/img/structure/B2661596.png)
3-(5-Chlorothiophen-2-yl)-2-oxopropanoic acid
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Overview
Description
“3-(5-Chlorothiophen-2-yl)-2-oxopropanoic acid” is a chemical compound with the molecular formula C7H7ClO2S and a molecular weight of 190.65 . It is a powder in physical form .
Synthesis Analysis
The synthesis of thiophene derivatives, such as “3-(5-Chlorothiophen-2-yl)-2-oxopropanoic acid”, has been a topic of interest in recent years . Various strategies have been employed, including condensation reactions like the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . For instance, the Gewald reaction involves a condensation between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of “3-(5-Chlorothiophen-2-yl)-2-oxopropanoic acid” can be represented by the InChI code: 1S/C7H7ClO2S/c8-6-3-1-5(11-6)2-4-7(9)10/h1,3H,2,4H2,(H,9,10) . This indicates that the compound contains a thiophene ring with a chlorine atom at the 5th position and a propanoic acid group attached to the 3rd position .Physical And Chemical Properties Analysis
“3-(5-Chlorothiophen-2-yl)-2-oxopropanoic acid” is a powder in physical form . It has a molecular weight of 190.65 . The compound is stored at room temperature .Scientific Research Applications
Medicinal Chemistry
Thiophene-based analogs, including “3-(5-Chlorothiophen-2-yl)-2-oxopropanoic acid”, are a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . For example, molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties .
Industrial Chemistry
Thiophene derivatives are utilized in industrial chemistry as corrosion inhibitors . This application is particularly important in industries where metal structures are exposed to harsh environmental conditions.
Organic Semiconductors
Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . These semiconductors are used in a variety of electronic devices, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) .
Material Science
In the field of material science, thiophene derivatives are used in the fabrication of OLEDs . OLEDs are used in a variety of applications, including display screens for televisions, smartphones, and computer monitors.
Synthesis of Novel Compounds
The condensation reaction of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions generates 3-hydroxy-2-thiophene carboxylic derivatives . This procedure, known as Fiesselmann synthesis, is used for the synthesis of novel compounds .
Antibacterial and Antifungal Activity
Some thiophene derivatives have been synthesized and assayed for their antibacterial activity against B. cereus, S. dysenteriae and S. typhi and for antifungal activity against M. phaseolina, F. equiseti, A. alternate and C. corchori .
Safety and Hazards
Future Directions
While specific future directions for “3-(5-Chlorothiophen-2-yl)-2-oxopropanoic acid” are not mentioned in the literature, thiophene derivatives in general are of significant interest in various fields, including medicinal chemistry, material science, and organic semiconductors . Therefore, future research could focus on exploring the potential applications of “3-(5-Chlorothiophen-2-yl)-2-oxopropanoic acid” in these areas.
properties
IUPAC Name |
3-(5-chlorothiophen-2-yl)-2-oxopropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClO3S/c8-6-2-1-4(12-6)3-5(9)7(10)11/h1-2H,3H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWYPQLOKGMSHKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Cl)CC(=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Chlorothiophen-2-yl)-2-oxopropanoic acid |
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